6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine
Description
Structural Identification and Nomenclature
This compound features a distinctive fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring system. The compound exhibits a molecular formula of C₇H₆ClN₃ with a molecular weight of 167.60 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 6-chloro-3-methylimidazo[4,5-b]pyridine, reflecting the systematic naming conventions for fused heterocyclic systems.
The structural architecture of this compound can be comprehensively understood through its various molecular identifiers. The Simplified Molecular Input Line Entry System representation is recorded as CN1C=NC2=CC(Cl)=CN=C21, while the International Chemical Identifier string is documented as InChI=1S/C7H6ClN3/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,1H3. The InChI Key SUSPFTOQJSTCTQ-UHFFFAOYSA-N serves as a unique identifier for this specific molecular structure.
Table 1: Fundamental Chemical Properties of this compound
The compound's structural framework demonstrates the characteristic arrangement of nitrogen atoms within the fused ring system, with the chlorine substituent positioned at the 6-carbon and the methyl group attached to the 3-nitrogen position. This specific substitution pattern contributes significantly to the compound's chemical properties and reactivity profile, distinguishing it from other members of the imidazopyridine family.
Historical Development in Heterocyclic Chemistry
The development of imidazo[4,5-b]pyridine derivatives has its roots in the broader evolution of heterocyclic chemistry, with significant contributions emerging from researchers seeking to understand and synthesize purine analogs. Early investigations into these compounds were motivated by their structural similarity to naturally occurring purine bases, which led to extensive exploration of their potential biological activities. The systematic study of imidazopyridine compounds gained momentum as synthetic methodologies evolved, enabling more precise control over substitution patterns and structural variations.
Historical synthesis approaches to imidazo[4,5-b]pyridine derivatives initially relied on classical condensation-dehydration reactions involving pyridine-2,3-diamine precursors with various carboxylic acid derivatives. These early methods, while foundational, often required harsh reaction conditions including high temperatures and strongly acidic environments. The development of more sophisticated synthetic routes has been driven by the need for improved yields and reaction selectivity, particularly for complex substituted derivatives like this compound.
One significant advancement in the synthesis of these compounds emerged from the work involving 2-chloro-3-nitropyridine as a starting material. This approach enabled the construction of the imidazo[4,5-b]pyridine scaffold through a highly efficient, clean procedure that significantly improved upon traditional methods. The methodology involves a tandem process incorporating nucleophilic aromatic substitution, reduction, and heterocyclization reactions, demonstrating the evolution of synthetic strategies in heterocyclic chemistry.
Table 2: Historical Synthetic Approaches to Imidazo[4,5-b]pyridine Derivatives
The evolution of synthetic methodologies has been particularly important for accessing specifically substituted derivatives like this compound, where precise control over substitution patterns is essential for achieving desired chemical and biological properties.
Position within the Imidazopyridine Family
The imidazopyridine family encompasses a diverse array of heterocyclic compounds, each characterized by distinct structural features and properties that contribute to their varied applications. Within this extensive family, this compound occupies a specific position defined by its particular fusion pattern and substitution profile. The compound belongs to the imidazo[4,5-b]pyridine subfamily, which is distinguished from other isomeric forms such as imidazo[1,2-a]pyridines, imidazo[1,5-a]pyridines, and imidazo[4,5-c]pyridines.
The structural classification of imidazopyridines is based on the specific carbon and nitrogen positions involved in the ring fusion process. In the case of imidazo[4,5-b]pyridines, the imidazole ring is fused to the pyridine ring at the 4 and 5 positions, creating a distinctive electronic environment that influences the compound's chemical behavior and biological activity. This fusion pattern results in a privileged scaffold that has been extensively studied for its potential in drug discovery and medicinal chemistry applications.
Comparative analysis with related compounds within the imidazopyridine family reveals that the specific positioning of the chlorine and methyl substituents in this compound contributes to its unique properties. The chlorine atom at position 6 introduces electron-withdrawing effects that can significantly influence the compound's reactivity and binding characteristics. Similarly, the methyl group at position 3 provides steric and electronic modifications that distinguish this compound from other members of the family.
Table 3: Comparative Analysis of Imidazopyridine Subfamilies
The versatility of the imidazopyridine framework has made it an attractive target for synthetic chemists and pharmaceutical researchers alike. The ability to introduce various substituents at different positions around the fused ring system allows for fine-tuning of molecular properties, making compounds like this compound valuable building blocks for more complex molecular architectures. The compound's position within this family is further defined by its potential applications in diverse fields ranging from materials science to pharmaceutical development, reflecting the broad utility of the imidazopyridine scaffold.
Recent developments in the field have highlighted the importance of specific substitution patterns in determining the biological and chemical properties of imidazopyridine derivatives. The presence of both electron-withdrawing and electron-donating groups in this compound creates a balanced electronic environment that can be exploited for various applications, positioning this compound as a significant member of the imidazopyridine family with distinct advantages for specialized applications.
Properties
IUPAC Name |
6-chloro-3-methylimidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSPFTOQJSTCTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632694 | |
| Record name | 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108847-89-8 | |
| Record name | 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with methylamine, followed by cyclization in the presence of a base such as sodium ethoxide . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to modify the imidazole ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-3-methyl-3H-imidazo[4,5-b]pyridine, while oxidation can produce the corresponding N-oxide derivative.
Scientific Research Applications
Anticancer Activity
The compound has shown promise as an inhibitor of Aurora kinases, which are critical in cell division and are often overexpressed in cancer cells. For instance, derivatives of 6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine have been synthesized and tested for their efficacy against various cancer cell lines. One study reported that a modified derivative inhibited both Aurora-A and Aurora-B kinases with half-maximal inhibitory concentration (IC50) values of 0.212 µM and 0.461 µM, respectively, demonstrating significant anticancer potential in HeLa cervical cancer cells .
Antimicrobial Properties
Research has indicated that compounds within the imidazo[4,5-b]pyridine class exhibit antimicrobial activity against a range of pathogens. The presence of chlorine and methyl groups enhances their biological activity. For example, studies have shown that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, with inhibition constants that suggest strong binding interactions with bacterial targets .
Chemical Properties and Reactivity
The unique structure of this compound contributes to its reactivity profile. The electron-withdrawing nature of the chlorine atom and the nucleophilic character of the thiol group present in some derivatives allow for diverse chemical reactions. This reactivity is crucial for the synthesis of novel derivatives aimed at enhancing biological activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound derivatives. Research indicates that modifications at specific positions can significantly impact biological activity:
- Chlorine at the para position enhances antibacterial activity.
- Methyl substitutions at C3 and C5 positions increase potency against various bacterial strains .
Inhibition of Kinases
A detailed study evaluated multiple derivatives of imidazo[4,5-b]pyridine for their kinase inhibitory properties. The findings revealed that specific modifications led to enhanced selectivity and potency against Aurora kinases, suggesting a pathway for developing targeted cancer therapies .
Antimicrobial Activity Assessment
Another case study focused on the antimicrobial efficacy of synthesized imidazo[4,5-b]pyridine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a clear correlation between structural modifications and increased antimicrobial potency, providing insights into future drug design strategies .
Data Table: Summary of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chlorine at C6; Methyl at C3 | Anticancer (Aurora kinase inhibition) |
| Derivative A | Substituted at C7 with pyrazole | Enhanced Aurora-A inhibition |
| Derivative B | Methyl group at C5 | Increased antibacterial activity |
Mechanism of Action
The mechanism of action of 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups contribute to its binding affinity and specificity. The compound can inhibit or modulate the activity of its targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
The imidazo[4,5-b]pyridine core is highly versatile, with substituent variations significantly altering chemical and biological profiles:
Key Observations :
- Electron-Withdrawing Groups (Cl, Br) : Enhance stability and influence binding to enzymatic targets (e.g., kinase inhibition) .
- Amino Groups (PhIP): Introduce mutagenicity via DNA adduct formation, contrasting with the non-mutagenic chloro/methyl derivatives .
- Ring Modifications (Oxazolo-fused) : Alter solubility and bioavailability, as seen in crizotinib intermediates .
Physicochemical Properties
- Solubility and Stability: Chloro and methyl substituents enhance lipophilicity, favoring blood-brain barrier penetration for CNS-targeted drugs. In contrast, cyano groups (e.g., 3-methyl-6-carbonitrile derivative) increase polarity .
- Electronic Properties : HOMO-LUMO gaps in phenyl-substituted derivatives correlate with antimicrobial potency, as computational studies reveal charge delocalization across the fused ring system .
Biological Activity
6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine class, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting infectious diseases and cancer. The unique structural features of this compound, including the presence of chlorine and methyl substituents, contribute to its biological activity.
Chemical Structure and Properties
The chemical structure of this compound consists of a fused imidazole and pyridine ring system. The presence of the chlorine atom at the 6-position and the methyl group at the 3-position enhances its reactivity and biological profile.
Anticancer Properties
Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds within this class can inhibit the growth of human tumor cell lines such as HCT116 (GI50 = 0.23 μM) and SW620 (GI50 = 0.34 μM) . Specifically, this compound has been explored for its potential as a dual inhibitor of Aurora-A and FLT3 kinases, which are critical in cancer cell proliferation and survival .
Antimicrobial Activity
The antimicrobial properties of this compound have also been examined. Compounds in the imidazo[4,5-b]pyridine class have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections . The presence of a thiol functional group in some derivatives enhances their reactivity, contributing to antimicrobial efficacy.
Study on Aurora Kinase Inhibition
In a study focusing on imidazo[4,5-b]pyridine derivatives, researchers identified potent inhibitors of Aurora kinases. The compound exhibited a GI50 value of 2.30 μM against HCT116 cells and an IC50 value of 0.162 μM for FLT3 inhibition . This highlights the compound's potential as an anticancer agent by targeting key signaling pathways involved in tumor growth.
GSK-3 Inhibition
Another investigation explored the inhibition of GSK-3 by imidazo[4,5-b]pyridine derivatives. The modification of substituents on the pyridine ring significantly influenced inhibitory activity, demonstrating that structural variations can lead to enhanced biological effects . This underscores the importance of chemical modifications in optimizing therapeutic potentials.
Comparative Analysis of Biological Activities
| Compound Name | Structure Features | Biological Activity | GI50/IC50 Values |
|---|---|---|---|
| This compound | Chlorine at position 6; Methyl at position 3 | Anticancer (Aurora-A/FLT3 inhibitor) | GI50: 0.23 μM (HCT116) |
| 1-Methyl-1H-imidazo[4,5-b]pyridine | Methyl group at position 1 | Antimicrobial | - |
| 3-Ethyl-3H-imidazo[4,5-b]pyridine | Ethyl substitution at position 3 | Antitumor | - |
| Bromo-substituted derivatives | Bromine substitution | Enhanced antiproliferative activity | IC50: 1.8–3.2 μM |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine, and how is regioselectivity ensured?
- Methodology : The compound can be synthesized via condensation of substituted pyridine diamines with aldehydes or ketones under phase transfer catalysis (PTC). For example, describes a similar synthesis for 7-bromo derivatives using 5-bromopyridine-2,3-diamine and benzaldehyde in DMF with p-toluenesulfonic acid. Regioselectivity is controlled by the position of substituents on the pyridine diamine precursor and reaction conditions. Structural confirmation is achieved via -/-NMR and X-ray crystallography (see ) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR spectroscopy : Assigns proton and carbon environments, confirming substitution patterns (e.g., distinguishing C6-Cl and C3-CH) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing, bond angles, and dihedral angles (e.g., planar imidazo[4,5-b]pyridine core vs. substituent orientations in ) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodology : The C2 position is electronically activated for arylation due to the electron-deficient pyridine ring. demonstrates regioselective C2-arylation using Pd catalysis, where the methyl group at C3 sterically hinders alternative sites. Computational studies (DFT) or Hammett parameters can predict reactivity trends .
Q. What strategies mitigate challenges in regioselective functionalization of the imidazo[4,5-b]pyridine core?
- Methodology :
- Protecting groups : Triphenylmethyl (trityl) groups at N3 ( ) prevent unwanted side reactions.
- Directed C-H activation : Use of directing groups (e.g., pyridyl) to steer functionalization to specific positions (see for triazole derivatives) .
- Microwave-assisted synthesis : Enhances reaction efficiency and selectivity (not directly cited but inferred from modern practices).
Q. What is the mutagenic potential of this compound, and how is it assessed?
- Methodology :
- Metabolic activation : Incubate with CYP1A2 ( ) to generate hydroxylamine metabolites.
- Ames test : Use Salmonella strains (e.g., TA98) to detect frameshift mutations.
- LC-MS/MS : Quantify DNA adducts (e.g., -postlabeling) or phase-II conjugates (glucuronides/sulfates) in vitro/in vivo models .
Q. How do substituents at C3 and C6 modulate biological activity in imidazo[4,5-b]pyridine derivatives?
- Methodology :
- SAR studies : Compare analogues (e.g., 6-bromo vs. 6-chloro; 3-methyl vs. 3-phenyl) in assays for kinase inhibition () or antimicrobial activity.
- Docking simulations : Map interactions with target proteins (e.g., α7 nicotinic receptors in ).
- LogP/logD measurements : Assess hydrophobicity’s impact on membrane permeability .
Critical Analysis of Contradictions
- Synthetic yields : reports 44% yield for C2-arylation, while achieves 65–75% for PTC-based synthesis. This discrepancy highlights the trade-off between regioselectivity and efficiency, dependent on catalytic systems.
- Mutagenicity data : While PhIP ( ) is well-characterized, direct data for 6-Chloro-3-methyl derivatives is lacking. Extrapolation from structural analogs requires validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
